An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(2-quinolyl)-DL-alanine
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(2-quinolyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butyloxycarbonyl-3-(2-quinolyl)-DL-alanine (Boc-3-(2-quinolyl)-DL-alanine). This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and peptide synthesis, primarily owing to the unique combination of a bulky, acid-labile Boc protecting group and a biologically significant quinoline moiety. This document delves into the structural features, spectroscopic signature, stability, and solubility of the compound, offering insights for its effective utilization in research and development. Furthermore, it outlines detailed protocols for its incorporation into peptide chains and subsequent deprotection, alongside a discussion of its potential impact on the biological activity of resulting peptidomimetics and other advanced applications.
Introduction: The Strategic Value of Unnatural Amino Acids
The synthesis and incorporation of unnatural amino acids are cornerstones of modern drug design, protein engineering, and the development of novel biomaterials. These non-proteinogenic amino acids are instrumental in creating peptides and other molecules with specific, desirable functionalities. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis, particularly in solid-phase synthesis. The use of a Boc protecting group offers several advantages, including enhanced stability and solubility of the amino acid derivative, making it more manageable in various chemical reactions.
The quinoline scaffold is a prominent heterocyclic compound that is a versatile and privileged structure in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The presence of the quinoline ring in a molecule can significantly influence its biological and chemical properties, often enhancing the biological activity of drug candidates. Boc-3-(2-quinolyl)-DL-alanine, therefore, represents a convergence of these two key chemical motifs, offering a unique tool for the design of novel therapeutics.
Physicochemical Properties
Core Chemical Structure and Data
Boc-3-(2-quinolyl)-DL-alanine is a derivative of the natural amino acid alanine, where a quinolin-2-ylmethyl group is attached to the β-carbon. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [1], [2] |
| Molecular Weight | 316.35 g/mol | [1], [2] |
| CAS Number | 401813-49-8 (DL form) | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | D-enantiomer: 147 - 151 °C, L-enantiomer: 155-159º C | [2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (typically δ 7.5-8.5 ppm). The α-proton of the alanine backbone would likely appear as a multiplet around δ 4.5 ppm. The β-protons would resonate as a multiplet further upfield. A characteristic singlet for the nine equivalent protons of the Boc group would be observed around δ 1.4 ppm.[4]
-
¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, the carbonyl carbons of the carboxylic acid and the Boc group, the α- and β-carbons of the alanine backbone, and the carbons of the tert-butyl group.[5]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and the Boc group (around 1700-1750 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.[6][7]
-
Mass Spectrometry (ESI-MS): In positive ion mode, the ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 317.36. Common fragmentation patterns for Boc-protected amino acids involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10][11][12]
Solubility and Stability
-
Solubility: As a Boc-protected amino acid, Boc-3-(2-quinolyl)-DL-alanine is expected to be sparingly soluble in water but readily soluble in many organic solvents such as methanol, ethanol, dichloromethane (DCM), and dimethylformamide (DMF).[13][14] The quinoline moiety may slightly enhance its solubility in moderately polar organic solvents.
-
Stability: The Boc protecting group is stable under basic and nucleophilic conditions, making it compatible with many standard peptide coupling reactions. However, it is labile to strong acids. The compound should be stored in a cool, dry place to prevent degradation. The quinoline ring is generally stable but can undergo reactions under specific conditions.[15]
Synthesis and Reactivity
General Synthetic Approach
The synthesis of Boc-3-(2-quinolyl)-DL-alanine typically involves the reaction of a suitable quinoline derivative with a protected alanine precursor. A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for Boc-3-(2-quinolyl)-DL-alanine.
Chemical Reactivity
The reactivity of Boc-3-(2-quinolyl)-DL-alanine is dictated by its three main functional components:
-
Boc-protected Amine: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine.[16][17][18][19]
-
Carboxylic Acid: The carboxylic acid can be activated using various coupling reagents for amide bond formation.
-
Quinoline Ring: The quinoline moiety can participate in various aromatic substitution reactions, allowing for further functionalization if desired.
Applications in Research and Development
Peptide Synthesis
The primary application of Boc-3-(2-quinolyl)-DL-alanine is as a building block in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.[1] Its incorporation into a peptide sequence can significantly influence the resulting peptide's conformation and biological activity.
Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM) followed by more DCM and DMF washes.
-
Coupling:
-
Dissolve Boc-3-(2-quinolyl)-DL-alanine (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Caption: Workflow for incorporating Boc-3-(2-quinolyl)-DL-alanine in SPPS.
Drug Discovery and Development
The incorporation of the quinoline moiety can impart a range of biological activities to peptides and small molecules.[1] These include potential applications in the development of:
-
Anticancer agents: Quinoline derivatives have shown promise in cancer research.[1][13]
-
Neuropharmacological agents: The quinoline scaffold is present in several compounds with activity in the central nervous system.[1]
-
Antimicrobial peptides: The hydrophobic and aromatic nature of the quinoline ring can enhance the antimicrobial properties of peptides.[20]
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Specific Hazards of Components:
-
Quinoline Derivatives: Quinoline itself is a hazardous substance and is suspected of being a carcinogen and mutagen.[21][22][23][24][25][26] While the toxicity of Boc-3-(2-quinolyl)-DL-alanine has not been specifically determined, it should be handled with care, assuming it may have similar hazards.
-
Boc Group Reagents: Reagents used for the synthesis and deprotection of the Boc group, such as di-tert-butyl dicarbonate and TFA, are corrosive and should be handled with appropriate precautions.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
Boc-3-(2-quinolyl)-DL-alanine is a valuable and versatile building block for chemical and pharmaceutical research. Its unique structural features, combining the benefits of a Boc-protected amino acid with the biological potential of the quinoline moiety, make it an attractive tool for the design and synthesis of novel peptides and peptidomimetics with tailored properties. This guide provides a foundational understanding of its chemical properties and practical applications to aid researchers in harnessing its full potential in their scientific endeavors.
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